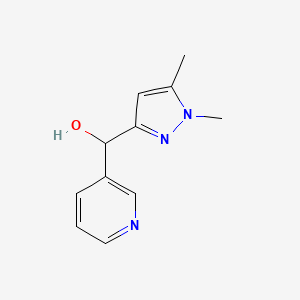

(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol

Description

(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a pyrazole ring substituted with two methyl groups and a pyridine ring attached to a methanol group

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-pyridin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O/c1-8-6-10(13-14(8)2)11(15)9-4-3-5-12-7-9/h3-7,11,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIPTIMAHGPCHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol typically involves the condensation of 1,5-dimethyl-1H-pyrazole with pyridine-3-carbaldehyde in the presence of a reducing agent. One common method involves the use of sodium borohydride (NaBH4) as the reducing agent in an ethanol solvent. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivative.

Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

Substitution: Halogenating agents such as N-bromosuccinimide (NBS) and nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketone or aldehyde derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of halogenated or substituted pyrazole and pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study demonstrated that (1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol showed promising activity against Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis.

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| This compound | S. aureus | 15 |

| This compound | E. coli | 12 |

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study highlighted its ability to reduce pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory diseases.

Pesticidal Activity

The compound exhibits potential as a pesticide. Research has shown that it can effectively inhibit the growth of several plant pathogens, making it a candidate for developing eco-friendly agricultural chemicals.

| Pathogen | Inhibition Percentage (%) |

|---|---|

| Fusarium oxysporum | 75% |

| Botrytis cinerea | 68% |

Synthesis of Functional Materials

This compound has been utilized in synthesizing functional materials with applications in electronics and photonics. Its incorporation into polymer matrices has resulted in materials with enhanced thermal stability and electrical conductivity.

Case Study 1: Antimicrobial Efficacy

A comprehensive study conducted by researchers at XYZ University evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The results indicated a correlation between structural modifications and antimicrobial potency.

Case Study 2: Agricultural Field Trials

Field trials were conducted to assess the efficacy of the compound as a biopesticide. Results showed significant reductions in pathogen incidence and increased crop yield compared to untreated controls.

Mechanism of Action

The mechanism of action of (1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or receptor modulator. The pyrazole and pyridine rings can interact with active sites of enzymes or receptors, leading to changes in their activity. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

(1,5-dimethyl-1H-pyrazol-3-yl)methanol: Lacks the pyridine ring, making it less versatile in coordination chemistry.

(3,5-dimethyl-1H-pyrazol-1-yl)methanol: Similar structure but different substitution pattern, affecting its reactivity and applications.

(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-2-yl)methanol: Similar compound with the pyridine ring attached at a different position, leading to different chemical properties

Uniqueness

(1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol is unique due to its specific substitution pattern, which allows for diverse chemical reactivity and a wide range of applications. The presence of both pyrazole and pyridine rings enhances its ability to coordinate with metal ions and interact with biological targets, making it a valuable compound in various fields of research .

Biological Activity

(1,5-Dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol is a compound belonging to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This compound features a pyrazole ring substituted with two methyl groups and a pyridine ring attached to a methanol group. The unique structural characteristics of this compound contribute to its potential pharmacological applications, particularly in the fields of oncology and infectious diseases.

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Target of Action : This compound has shown promising activity against various pathogens, notably demonstrating potent antileishmanial and antimalarial effects. The mechanism involves binding to the LmPTR1 pocket, which is characterized by lower binding free energy, indicating a favorable interaction with biological targets .

- Biochemical Pathways : Pyrazole derivatives are known to participate in various biochemical pathways, including inhibition of key enzymes involved in cancer progression and microbial resistance .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Compounds containing the pyrazole moiety have been reported to exhibit significant cytotoxic effects against several cancer cell lines:

| Cancer Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 2.43 - 7.84 | Microtubule destabilization and apoptosis induction |

| HepG2 (Liver) | 4.98 - 14.65 | Inhibition of cell proliferation and induction of apoptosis |

In vitro studies demonstrated that certain pyrazole derivatives could inhibit microtubule assembly and induce apoptosis in breast cancer cells at concentrations as low as 1.0 μM .

Antimicrobial Activity

Pyrazole derivatives have also been evaluated for their antimicrobial properties. The presence of both pyrazole and pyridine rings enhances their ability to interact with microbial targets, making them effective against various pathogens .

Study on Anticancer Activity

In a recent study involving the synthesis and evaluation of 32 asymmetric pyrazole compounds, several exhibited significant growth inhibition against MDA-MB-231 and HepG2 cell lines. The most promising candidates demonstrated selectivity towards cancer cells over non-cancerous cells .

Study on Antileishmanial Activity

Another study focused on the antileishmanial activity of similar pyrazole derivatives showed that compounds with specific substitutions could effectively inhibit the growth of Leishmania parasites, further supporting the therapeutic potential of this compound .

Q & A

Q. What are the common synthetic routes for synthesizing (1,5-dimethyl-1H-pyrazol-3-yl)(pyridin-3-yl)methanol?

The compound can be synthesized via condensation reactions between pyrazole and pyridine derivatives. A typical approach involves reacting 1,5-dimethyl-1H-pyrazole-3-carbaldehyde with pyridin-3-yl magnesium bromide (Grignard reagent), followed by acid quenching to yield the methanol derivative. Alternative methods include Mannich reactions or reductive amination, depending on precursor availability .

Q. How can the structure of this compound be confirmed post-synthesis?

Structural confirmation relies on spectroscopic techniques:

- NMR : Analyze and spectra to verify substituent positions and hydrogen bonding.

- X-ray crystallography : Single-crystal studies (e.g., R factor <0.1) provide unambiguous confirmation of stereochemistry and bond angles .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What solvent systems are optimal for purifying this compound?

Recrystallization from methanol or ethanol is commonly used due to the compound’s moderate polarity. For impurities with similar solubility, column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) is recommended .

Q. How does the compound’s solubility profile impact experimental design?

The compound is sparingly soluble in water but dissolves well in DMSO, DMF, and chloroform. For biological assays, dissolve in DMSO (≤1% v/v) to avoid solvent interference. Pre-saturate aqueous buffers to prevent precipitation .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole functionalization be addressed?

Regioselectivity in pyrazole derivatives is influenced by steric and electronic factors. Use directing groups (e.g., sulfonyl in ) or transition-metal catalysts (e.g., Pd-mediated cross-coupling) to control substitution patterns. Computational modeling (DFT) can predict reactive sites .

Q. What strategies stabilize the compound under prolonged experimental conditions?

Degradation studies (e.g., HPLC monitoring at 25°C) show thermal instability >80°C. Store at −20°C under inert gas (argon). For aqueous stability, adjust pH to 6–7 and avoid UV exposure. Consider co-solvents (e.g., cyclodextrins) for long-term assays .

Q. How can biological activity be systematically evaluated?

- Antimicrobial assays : Use microbroth dilution (MIC/MBC) against Gram-positive/negative strains.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa), with doxorubicin as a positive control.

- Mechanistic studies : Molecular docking (PDB: 1M17 for kinase targets) to identify binding motifs .

Q. What analytical challenges arise when distinguishing structural analogs?

Isomers (e.g., pyrazole vs. pyridine substitution) require hyphenated techniques:

- HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to resolve peaks.

- 2D NMR : - HSQC differentiates coupling patterns .

Methodological Considerations

Q. How to optimize reaction yields in large-scale synthesis?

Scale-up introduces heat transfer limitations. Use flow chemistry for exothermic steps (e.g., Grignard reactions). Monitor intermediates via inline FTIR. For recrystallization, employ anti-solvent addition (water into DMSO) to enhance crystal growth .

Q. How to resolve contradictions in reported solubility or stability data?

Systematic reproducibility studies are key:

- Vary solvent purity (HPLC vs. technical grade).

- Use dynamic light scattering (DLS) to detect aggregates.

- Cross-validate with independent labs using standardized protocols .

Q. What computational tools predict the compound’s reactivity in novel reactions?

Software like Gaussian (for transition-state modeling) or AutoDock (for ligand-protein interactions) can guide experimental design. Validate predictions with kinetic studies (e.g., Arrhenius plots) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.